molecular formula C7H5N7O B3159229 6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 861209-52-1

6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B3159229
CAS No.: 861209-52-1
M. Wt: 203.16 g/mol
InChI Key: YIQSOCQVYLBLTA-UHFFFAOYSA-N
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Description

Historical Evolution of Triazolopyrimidine Scaffolds in Medicinal Chemistry

The exploration of triazolopyrimidine derivatives began in the mid-20th century, driven by the need to synthesize heterocyclic compounds with enhanced pharmacological profiles. Early synthetic routes focused on annulating triazole rings to pyrimidine cores, often requiring harsh conditions and yielding low quantities. For instance, Mrayej et al. demonstrated the synthesis of triazolo[4,5-d]pyrimidine derivatives through cyclization reactions using sodium nitrite in acetic acid, achieving yields up to 94% under optimized conditions. These methods laid the groundwork for later advancements in regioselective synthesis.

A pivotal shift occurred in the 1980s with the introduction of multi-component reactions (MCRs), which streamlined the production of triazolopyrimidine derivatives. Recent studies, such as those by Al-Haiza et al., highlighted the use of alkylation and cyclization reactions to generate thiazolo- and triazolopyrimidines from tetrahydro-pyrimidine precursors. For example, treating 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbonitrile with benzhydrazide yielded triazolo[4,3-a]pyrimidines, showcasing improved efficiency. Modern techniques, including one-pot three-component syntheses, further reduced reaction times and improved yields. A 2020 study achieved triazolopyrimidine derivatives via reactions involving carboxaldehydes, 3-amino-1,2,4-triazole, and 3-indolyl-3-oxopropanenitrile in dimethylformamide (DMF) with triethylamine catalysis, achieving optimal results at 120°C over 10 hours.

Properties

IUPAC Name

6-(1,2,4-triazol-1-yl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N7O/c15-6-5(13-4-8-2-11-13)1-9-7-10-3-12-14(6)7/h1-4H,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQSOCQVYLBLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N2C(=N1)N=CN2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1H-1,2,4-triazole with a suitable pyrimidine derivative in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as dimethyl sulfoxide or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation, leading to apoptosis of cancer cells. The antifungal and antimicrobial activities are likely due to the disruption of cell membrane integrity and inhibition of essential metabolic pathways .

Comparison with Similar Compounds

Structural and Substituent Variations

Triazolo[1,5-a]pyrimidine derivatives are distinguished by substituents at positions 5, 6, and 5. Key analogs and their properties include:

Compound Name Substituents Key Properties Reference
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (4a) 5-CH₃, 7-OH - mp : 287°C
- Activity : PfDHODH inhibition (IC₅₀ = 0.12 µM)
[1]
5-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (4b) 5-CF₃, 7-OH - mp : 263°C
- Enhanced metabolic stability vs. 4a
[1]
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (2) 5-Ph, 7-OH - Synthesized in 92% yield via solvent-free condensation
- Alkylated to 7-alkoxy derivatives
[3]
5-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (4f) 5-(4-Cl-Ph), 7-OH - Synthesis : AcOH-mediated cyclization
- Anti-tubercular candidate
[8]
5-Chloro-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (38) 5-Cl, 6-(2,4,6-F₃-Ph), 7-OH - Microtubule-targeting activity for neurodegenerative diseases [12]

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group (4b) lowers the melting point (263°C vs. 287°C for 4a), likely due to reduced crystallinity, but may improve lipophilicity and metabolic stability .
  • Compound 4f’s anti-tubercular activity suggests substituent-dependent efficacy .
  • Position 6 Modifications : The target compound’s 6-triazole substituent introduces additional hydrogen-bonding sites compared to analogs like 4a (6-H) or 4f (6-aryl), which could influence solubility or receptor affinity.

Key Observations :

  • Solvent-Free Synthesis : Compound 2’s high yield (92%) highlights efficiency in solvent-free conditions .
  • Chlorination : POCl₃ is commonly used to convert 7-OH to 7-Cl, enabling further functionalization (e.g., nucleophilic substitution) .

SAR Insights :

  • Position 5 : EWGs (CF₃, Cl) enhance target binding and stability.
  • Position 7 : Hydroxyl groups enable hydrogen bonding, while chloro substituents facilitate further derivatization.
Physical and Spectral Properties
Compound Melting Point (°C) ¹H NMR (DMSO-d₆) Highlights MS Data Reference
Target Compound Not reported N/A Not reported [11, 16]
4a 287 δ 8.15 (s, 1H), 5.82 (s, 1H), 2.30 (s, 3H) m/z 151.1 [M+H⁺] [1]
4b 263 δ 8.40 (s, 1H), 8.04 (s, 1H-OH), 6.14 (s, 1H) m/z 202.9 [M-H⁺] [1]

Key Observations :

  • Hydroxyl protons (e.g., 4b’s δ 8.04) are typically deshielded in DMSO-d₆.
  • Methyl groups (4a’s δ 2.30) exhibit sharp singlets, confirming substitution patterns.

Biological Activity

6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound combines the structural features of triazole and pyrimidine rings, which are known for their pharmacological potential. Research indicates that this compound exhibits anticancer , antifungal , and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₅N₇O. The compound's structure includes multiple nitrogen atoms arranged in a way that facilitates interactions with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₇H₅N₇O
Molecular Weight165.15 g/mol
CAS Number861209-52-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For anticancer activity, it may inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. The antifungal and antimicrobial properties are likely due to the disruption of cell membrane integrity and inhibition of essential metabolic pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidine exhibit potent antiproliferative effects against various cancer cell lines. For instance:

  • Compound H12 (a derivative) showed significant antiproliferative activities against MGC-803 (IC₅₀ = 9.47 μM), HCT-116 (IC₅₀ = 9.58 μM), and MCF-7 (IC₅₀ = 13.1 μM) cells. This was more potent than the positive control drug 5-Fu .

The mechanism involved suppression of the ERK signaling pathway and induction of cell cycle arrest at the G2/M phase.

Antifungal Activity

Research has indicated that compounds within the triazolo[1,5-a]pyrimidine class demonstrate antifungal properties by inhibiting fungal growth through mechanisms that compromise fungal cell wall integrity and disrupt metabolic functions .

Antimicrobial Activity

Studies have shown that this compound exhibits moderate to good antimicrobial activity against various bacterial strains. For example:

Microbial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliGood
Candida albicansModerate

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Anticancer Study : A series of derivatives were synthesized and tested for their antiproliferative activities against human cancer cell lines. One notable derivative demonstrated significant inhibition of tumor growth in vivo models.
  • Antimicrobial Screening : A comprehensive screening showed that several derivatives exhibited effective antibacterial properties against multi-drug resistant strains.

Q & A

Q. What are the optimal synthetic routes for 6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, and how can purity be maximized?

Methodological Answer: The synthesis of triazolyl-substituted triazolo[1,5-a]pyrimidines typically involves cyclocondensation reactions. A validated approach includes:

  • Step 1 : Reacting 3-aminotriazole derivatives with β-dicarbonyl compounds (e.g., ethyl 3-oxohexanoate) in DMF under reflux to form the pyrimidine core .
  • Step 2 : Introducing the 1H-1,2,4-triazol-1-yl group via nucleophilic substitution or copper-catalyzed cross-coupling, depending on the halogenated precursor .
  • Purity Optimization : Use column chromatography (silica gel, eluent: CHCl₃/MeOH) and recrystallization in ethanol to achieve >95% purity. Monitor by TLC and confirm via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign signals for triazole (δ 8.2–8.5 ppm for N-CH-N protons) and pyrimidine (δ 6.5–7.2 ppm for aromatic protons) moieties. Use DEPT-135 to distinguish quaternary carbons .
  • FT-IR : Confirm hydroxyl (-OH) stretching (~3200 cm⁻¹) and triazole C=N absorption (~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+ peaks. High-resolution MS (HRMS) validates molecular formula .
  • X-ray Crystallography (if crystals form): Resolve tautomerism between hydroxyl and keto forms observed in similar triazolo-pyrimidines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with substitutions at positions 5 (methyl, phenyl) and 7 (hydroxyl → methoxyl, amino) to assess impact on bioactivity .
  • Assay Selection :
    • Enzyme Inhibition : Test against kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays.
    • Antimicrobial Activity : Use MIC assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Data Analysis : Apply multivariate regression to correlate substituent electronegativity/logP with activity. Address contradictions (e.g., conflicting IC₅₀ values) via dose-response curve replication .

Q. What strategies resolve contradictory data in solubility and stability studies of this compound?

Methodological Answer:

  • Solubility Discrepancies : Use standardized solvents (DMSO for stock solutions; PBS for aqueous testing). Employ dynamic light scattering (DLS) to detect aggregation .
  • Stability Challenges :
    • pH-Dependent Degradation : Conduct accelerated stability studies (40°C/75% RH) across pH 3–8. Monitor via HPLC for degradation products (e.g., triazole cleavage) .
    • Photostability : Expose to UV light (λ = 254 nm) and track changes via UV-Vis spectroscopy .

Q. How can computational methods predict the binding mode of this compound to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with protein structures (PDB: e.g., 4UB for kinase domains). Parameterize the triazolyl group’s charge distribution via DFT calculations (B3LYP/6-31G*) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds between the hydroxyl group and catalytic residues (e.g., Asp831 in EGFR) .
  • SAR Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values to refine models .

Experimental Design & Data Analysis

Q. What experimental designs control variability in bioactivity assays for this compound?

Methodological Answer:

  • Randomized Block Design : Assign treatments (compound concentrations) randomly within blocks to minimize batch effects .
  • Replicates : Use ≥3 technical replicates and 2 independent biological replicates.
  • Controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin for cytotoxicity).
  • Statistical Tools : Apply ANOVA with post-hoc Tukey tests to compare means. Use R/Bioconductor for dose-response modeling (EC₅₀ calculations) .

Q. How can tautomeric forms of this compound influence its reactivity and bioactivity?

Methodological Answer:

  • Tautomer Identification : Use NMR titration (D₂O exchange) to detect enol ↔ keto interconversion. Compare 13C NMR shifts with DFT-predicted tautomers .
  • Reactivity Impact : Assess via nucleophilic substitution rates (e.g., with methyl iodide in THF). The enolic form may show higher reactivity due to lone pair availability .
  • Bioactivity Correlation : Test tautomer-specific docking poses against enzyme active sites. For example, the keto form may better fit hydrophobic pockets in kinases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

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